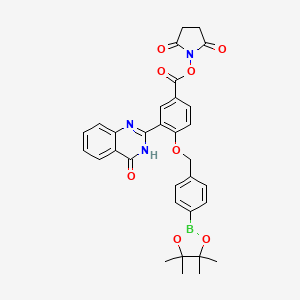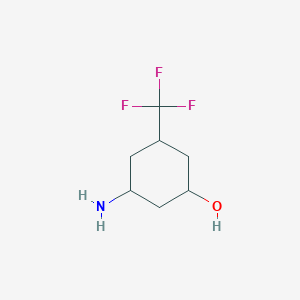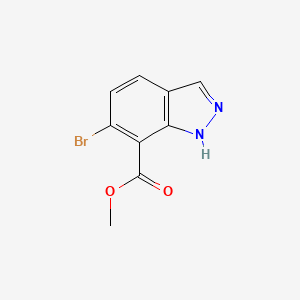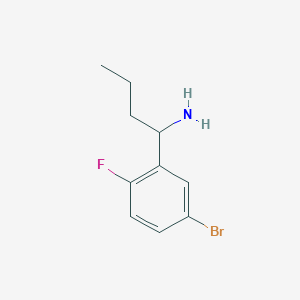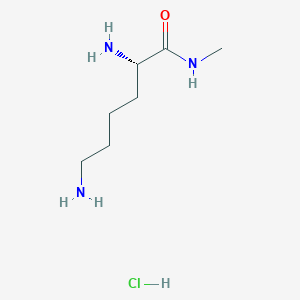
(S)-2,6-Diamino-N-methylhexanamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,6-Diamino-N-methylhexanamidehydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two amino groups and a methylated amide group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diamino-N-methylhexanamidehydrochloride typically involves multiple steps. One common method starts with the protection of the amino groups, followed by the introduction of the methyl group through alkylation. The final step involves deprotection and conversion to the hydrochloride salt. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow precise control over reaction conditions, ensuring consistent quality and scalability. The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,6-Diamino-N-methylhexanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert any oxidized forms back to the original amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a variety of alkylated amines.
Wissenschaftliche Forschungsanwendungen
(S)-2,6-Diamino-N-methylhexanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2,6-Diamino-N-methylhexanamidehydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, potentially altering their structure and function. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other diaminohexanamide derivatives and methylated amides. Examples are:
- (S)-2,6-Diaminohexanamide
- N-methylhexanamide
- 2,6-Diamino-N-methylhexanamide
Uniqueness
What sets (S)-2,6-Diamino-N-methylhexanamidehydrochloride apart is its specific stereochemistry and the presence of both amino and methylated amide groups. This unique combination allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C7H18ClN3O |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-N-methylhexanamide;hydrochloride |
InChI |
InChI=1S/C7H17N3O.ClH/c1-10-7(11)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
InChI-Schlüssel |
DLRGPIZMZGGDCT-RGMNGODLSA-N |
Isomerische SMILES |
CNC(=O)[C@H](CCCCN)N.Cl |
Kanonische SMILES |
CNC(=O)C(CCCCN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



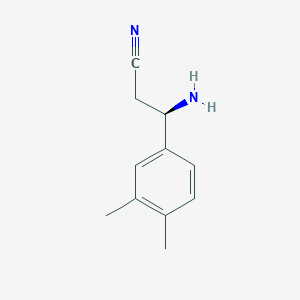

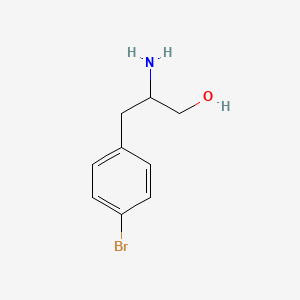
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
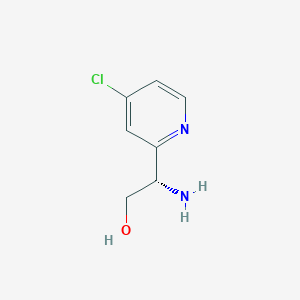
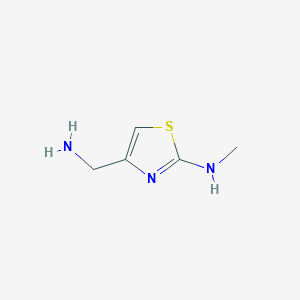
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
